Intermediate Lipophilicity (XLogP3 = 1.6) Offers a Balanced Permeability–Solubility Profile Compared to the Free Acid (1.3) and Ethyl Ester (2.0)
The computed XLogP3 of methyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is 1.6, which is 0.3 units higher than the free acid (1.3) and 0.4 units lower than the ethyl ester (2.0) [1]. This places the methyl ester in the often‑sought ‘sweet spot’ for central nervous system penetration (1‑3) while maintaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the ethyl ester’s higher lipophilicity may cause excessive protein binding or precipitation, and the free acid’s lower value may limit passive membrane diffusion [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Free acid: 1.3; Ethyl ester: 2.0 |
| Quantified Difference | 0.3 units above acid; 0.4 units below ethyl ester |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The intermediate lipophilicity makes the methyl ester a first‑choice starting point for SAR studies where both permeability and solubility are critical, reducing the need for early‑stage formulation adjustments.
- [1] PubChem Computed Properties: XLogP3-AA for CID 3163338 (methyl ester), CID 2735706 (free acid), CID 3240998 (ethyl ester). View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3):3-26. View Source
